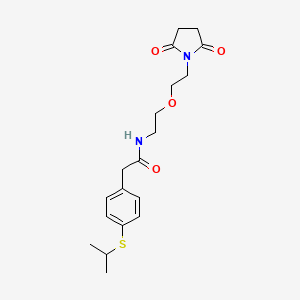

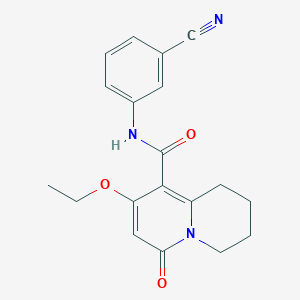

![molecular formula C13H9ClFN3 B2583608 3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 676333-55-4](/img/structure/B2583608.png)

3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

説明

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Pyrimidines can be synthesized through various methods . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis

Pyrimidines exhibit a range of reactions due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various spectroscopic techniques. For example, the 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .科学的研究の応用

Chemistry of Fluorinated Pyrimidines

Fluorinated pyrimidines, including compounds like "3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine," are crucial in the treatment of cancer. 5-Fluorouracil, a widely used fluorinated pyrimidine, has been extensively studied for its synthesis methods, including radioactive and stable isotopes, to study metabolism and biodistribution. These compounds have shown significant effects on nucleic acid structure, offering insights into their mechanisms of action against cancer (Gmeiner, 2020).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

Research on the regio-orientation and regioselectivity of reactions leading to pyrazolo[1,5-a]pyrimidines has clarified the significant role of regio-orientation in the formation of these compounds. This includes the reactions of aminopyrazoles with bielectrophilic reagents, highlighting the importance of regio-orientation in the structural assignment of pyrazolo[1,5-a]pyrimidines (Mohamed & Mahmoud, 2019).

Hybrid Catalysts in Synthesis

The synthesis of pyrano[2,3-d]pyrimidine scaffolds, closely related to "this compound," has been achieved using hybrid catalysts. These catalysts have facilitated the development of various derivatives through one-pot multicomponent reactions, underscoring the scaffold's broad applicability in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Functionalized Pyrimidines for Optoelectronic Materials

Quinazolines and pyrimidines, including fluorinated derivatives, have been extensively explored for their applications in electronic devices and luminescent elements. The incorporation of these compounds into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, demonstrating the versatility of fluorinated pyrimidines beyond medicinal applications (Lipunova et al., 2018).

作用機序

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit certain protein kinases , which play crucial roles in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Mode of Action

It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been reported to interact with their targets (such as protein kinases) and cause changes in their activities .

Biochemical Pathways

It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been reported to affect various biochemical pathways due to their interaction with protein kinases .

Pharmacokinetics

It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been reported to have good bioavailability .

将来の方向性

生化学分析

Biochemical Properties

3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This interaction is crucial for its potential anticancer properties, as CDK2 is involved in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the phosphorylation of target proteins necessary for cell cycle progression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation . The compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the enzyme from interacting with its substrates, leading to the inhibition of CDK2 activity. The compound also induces changes in gene expression by affecting the activity of transcription factors and other regulatory proteins . These molecular interactions result in the inhibition of cell cycle progression and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The stability and degradation of the compound can influence its long-term efficacy and safety .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . The compound also affects metabolic flux by altering the activity of enzymes involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to different cellular compartments . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . It may also be transported to other cellular compartments, such as the nucleus, where it can influence gene expression and other nuclear processes . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular locations .

特性

IUPAC Name |

3-chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFN3/c1-8-12(14)13-16-7-6-11(18(13)17-8)9-2-4-10(15)5-3-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYUUTZIESTGAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1Cl)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501326923 | |

| Record name | 3-chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666763 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

676333-55-4 | |

| Record name | 3-chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

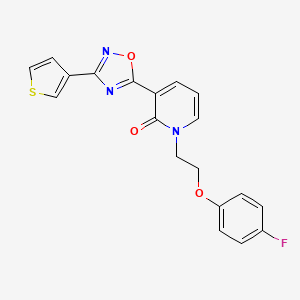

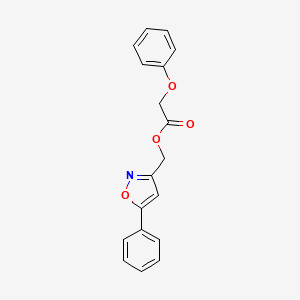

![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone](/img/structure/B2583525.png)

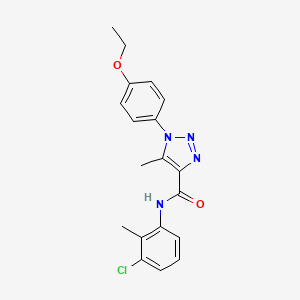

![cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid](/img/structure/B2583529.png)

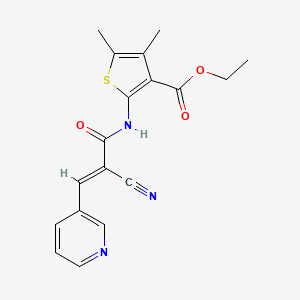

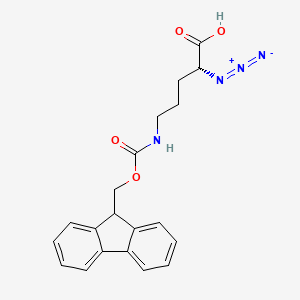

![N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2583532.png)

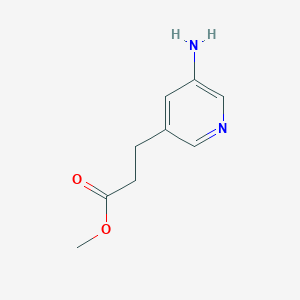

![1-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2583538.png)

![4-({Methyl[(2-oxo-4-phenylazetidin-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B2583539.png)

![1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2583541.png)